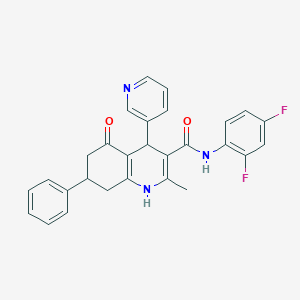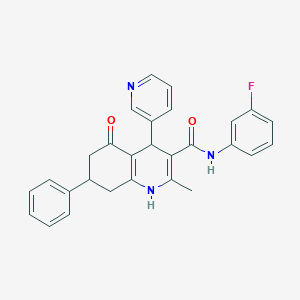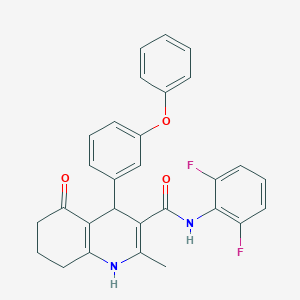
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in treating various diseases. This compound is commonly referred to as 'Compound X' in scientific literature.
作用机制
The mechanism of action of Compound X involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. It also has the ability to induce apoptosis (cell death) in cancer cells, thereby reducing the size of tumors.
Biochemical and physiological effects:
Compound X has been found to have a significant impact on the biochemical and physiological processes in the body. It has been shown to have anti-inflammatory properties, which can be beneficial in treating diseases such as arthritis. It also has the ability to modulate the immune system, which can be useful in treating autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using Compound X in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it an ideal candidate for developing targeted therapies for cancer. However, one of the limitations of using Compound X in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
未来方向
There are several future directions for research on Compound X. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new applications for Compound X, particularly in the treatment of neurological disorders. There is also a need for further studies to understand the long-term effects of Compound X on the body, particularly in terms of its potential toxicity.
合成方法
The synthesis of Compound X involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 2,6-difluoroaniline to form an intermediate product. This intermediate product is then reacted with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product, Compound X.
科学研究应用
Compound X has been extensively studied for its potential applications in treating various diseases. It has been found to have a significant effect on cancer cells, particularly in inhibiting the growth and proliferation of cancer cells. It has also shown potential in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
产品名称 |
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C29H23ClF2N2O2 |
分子量 |
505 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-25(29(36)34-28-21(31)8-5-9-22(28)32)26(18-10-12-20(30)13-11-18)27-23(33-16)14-19(15-24(27)35)17-6-3-2-4-7-17/h2-13,19,26,33H,14-15H2,1H3,(H,34,36) |
InChI 键 |
SVUXVEYGUKAAEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC=C5F)F |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC=C5F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303801.png)
